molecular formula C10H20N2O B7549959 1-(1-Methylpiperidin-4-yl)pyrrolidin-3-ol

1-(1-Methylpiperidin-4-yl)pyrrolidin-3-ol

Cat. No.: B7549959
M. Wt: 184.28 g/mol
InChI Key: GBNCZHMWPNCRLM-UHFFFAOYSA-N
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Description

1-(1-Methylpiperidin-4-yl)pyrrolidin-3-ol is a chemical compound that features a pyrrolidine ring and a piperidine ring. The presence of these two heterocyclic structures makes it an interesting compound for various scientific research applications. The pyrrolidine ring is a five-membered ring containing nitrogen, while the piperidine ring is a six-membered ring also containing nitrogen. This compound is known for its potential biological activities and is used in various fields of research.

Properties

IUPAC Name

1-(1-methylpiperidin-4-yl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-11-5-2-9(3-6-11)12-7-4-10(13)8-12/h9-10,13H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBNCZHMWPNCRLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N2CCC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(1-Methylpiperidin-4-yl)pyrrolidin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 1-methylpiperidine with pyrrolidin-3-ol under specific reaction conditions. The reaction typically requires a suitable solvent, such as ethanol or methanol, and may involve the use of a catalyst to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

In industrial production, the synthesis of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity of the final product. The use of advanced purification techniques, such as chromatography, ensures that the compound meets the required specifications for various applications.

Chemical Reactions Analysis

1-(1-Methylpiperidin-4-yl)pyrrolidin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation reaction typically converts the hydroxyl group to a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions typically reduce the carbonyl group back to a hydroxyl group, regenerating the original compound.

    Substitution: Substitution reactions involve the replacement of one functional group with another. For example, the hydroxyl group in this compound can be substituted with a halogen atom using reagents such as thionyl chloride or phosphorus tribromide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield ketone or aldehyde derivatives, while reduction reactions regenerate the original compound.

Scientific Research Applications

1-(1-Methylpiperidin-4-yl)pyrrolidin-3-ol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.

In biology, the compound is used in studies related to enzyme inhibition and receptor binding. Its ability to interact with specific molecular targets makes it a useful tool for understanding biological processes and developing new therapeutic agents.

In medicine, this compound is investigated for its potential therapeutic effects. It has shown promise in preclinical studies as a potential treatment for various diseases, including neurological disorders and cancer.

In industry, the compound is used in the development of new materials and chemical processes. Its unique properties make it a valuable component in the formulation of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-(1-Methylpiperidin-4-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

For example, in studies related to enzyme inhibition, this compound has been shown to inhibit the activity of certain enzymes by binding to their active sites. This inhibition can result in the modulation of specific biochemical pathways, leading to therapeutic effects.

In receptor binding studies, the compound has been shown to interact with specific receptors, modulating their signaling pathways. This interaction can lead to changes in cellular function and has potential therapeutic implications.

Comparison with Similar Compounds

1-(1-Methylpiperidin-4-yl)pyrrolidin-3-ol can be compared with other similar compounds, such as pyrrolidine and piperidine derivatives. These compounds share similar structural features but may differ in their biological activities and applications.

    Pyrrolidine derivatives: These compounds contain a pyrrolidine ring and are known for their diverse biological activities. They are used in the development of pharmaceuticals, agrochemicals, and specialty chemicals.

    Piperidine derivatives: These compounds contain a piperidine ring and are widely used in medicinal chemistry. They are known for their ability to interact with various molecular targets and are used in the development of new therapeutic agents.

The uniqueness of this compound lies in its combination of both pyrrolidine and piperidine rings, which gives it distinct properties and makes it a valuable compound for various scientific research applications.

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